2,6-Difluoropyridin-3-ol
Overview
Description
2,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative, a class of compounds known for their interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of fluorine atoms significantly alters the chemical behavior of these molecules, often leading to unique reactivity and physical properties.
Synthesis Analysis
The synthesis of fluorinated pyridines can be complex due to the reactivity of the fluorine substituents. In the case of difluoro-substituted pyridyl complexes, they can be synthesized by reacting bis(imino)pyridyl ligands with metal salts such as FeCl2 or CoCl2 in suitable solvents like tetrahydrofuran (THF) . The synthesis of related compounds often involves the use of nickel complexes and subsequent reactions to introduce additional fluorine atoms or to create more complex structures . The introduction of bulky substituents and the use of hydrogen bonding can also play a role in the synthesis of iron complex salts of pyridine derivatives .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is influenced by the presence of fluorine atoms, which can cause ring distortion due to their electronegativity and size. For instance, the geometry of 2,6-difluoropyridine indicates ring distortion near the fluorine substituents . The molecular structures of such complexes can be determined using techniques like X-ray diffraction, which has been used to elucidate the structures of iron and cobalt complexes with difluoro-substituted pyridyl ligands .
Chemical Reactions Analysis
Fluorinated pyridines participate in various chemical reactions, often facilitated by their fluorine substituents. For example, nickel complexes of fluoropyridines can undergo C-C coupling reactions to yield substituted tetrafluoropyridines . The reactivity can be further manipulated by introducing additional functional groups or protecting groups, which can lead to selective nucleophilic substitution reactions at specific positions on the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-difluoropyridin-3-ol and related compounds are significantly influenced by the fluorine atoms. These properties include the phase behavior, as studied through nuclear magnetic resonance (NMR) in a nematic phase, which provides insights into the molecular geometry and orientation . The introduction of fluorine atoms can also affect the spin state and magnetic properties of iron complexes, as observed in high-spin complexes with potential for partial spin-state transitions . Additionally, the presence of fluorine can enhance the stability and reactivity of intermediates used in the synthesis of radiolabeled compounds for medical imaging .
Scientific Research Applications
1. Synthesis of Fluorinated Pyridines
- Application : Fluoropyridines are used in the synthesis of various organic compounds due to their interesting and unusual physical, chemical, and biological properties. The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and reactivity compared to their chlorinated and brominated analogues .
- Method : The synthesis of fluoropyridines involves complex reactions such as the Umemoto reaction and Balts-Schiemann reaction . For example, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Results : The synthesis results in the formation of fluoropyridines, which are used in various applications, including local radiotherapy of cancer and other biologically active compounds .
2. Synthesis of Fluorinated Uridine Analogues
- Application : Fluorinated nucleoside analogues have attracted much attention as anticancer and antiviral agents and as probes for enzymatic function .
- Method : The synthesis and conformational analysis of a 2′,3′-dideoxy-2′,3′-difluoro and a 2′-deoxy-2′-fluoro uridine derivative provide an insight into the reaction mechanism .
- Results : The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighbouring-group participation mechanism .
3. Use in Bioimaging and Chemosensing
- Application : BF2-based fluorophores, such as BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dye, are prevalently used in diverse research areas such as bioimaging and chemosensing . They exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .
- Method : The use of these fluorophores in bioimaging and chemosensing involves their incorporation into biological systems or chemical sensors. Their unique properties allow for high-resolution imaging and sensitive detection of various biological and chemical phenomena .
- Results : The use of these fluorophores has led to advancements in our understanding of biological systems and improved the sensitivity and specificity of chemical sensors .
4. Use in Solar Cells
- Application : Certain BF2-based fluorophores, such as BOPHY (bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine), are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
- Method : These fluorophores are incorporated into the design of solar cells to enhance their efficiency. Their unique photophysical properties allow them to absorb sunlight and convert it into electrical energy .
- Results : The use of these fluorophores in solar cells has led to improvements in their efficiency and performance .
5. Use in Pharmaceuticals
- Application : Fluorinated pyridines are used in the synthesis of various pharmaceuticals due to their unique properties . They can enhance the bioavailability of drugs, improve their metabolic stability, and modify their physicochemical properties .
- Method : The synthesis of these pharmaceuticals involves complex reactions such as the Umemoto reaction and Balts-Schiemann reaction . For example, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Results : The synthesis results in the formation of fluoropyridines, which are used in various pharmaceutical applications .
6. Use in Agrochemicals
- Application : Fluorinated pyridines are used in the synthesis of various agrochemicals . They can enhance the effectiveness of pesticides and herbicides, improve their environmental stability, and modify their physicochemical properties .
- Method : The synthesis of these agrochemicals involves complex reactions such as the Umemoto reaction and Balts-Schiemann reaction . For example, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
- Results : The synthesis results in the formation of fluoropyridines, which are used in various agrochemical applications .
Safety And Hazards
The safety information for 2,6-Difluoropyridin-3-ol indicates that it has several hazard statements including H302, H315, and H319 . These correspond to hazards related to acute toxicity, skin irritation, and serious eye irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P338 + P351) .
properties
IUPAC Name |
2,6-difluoropyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLONLFPRJFFNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625715 | |
Record name | 2,6-Difluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyridin-3-ol | |
CAS RN |
209328-85-8 | |
Record name | 2,6-Difluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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